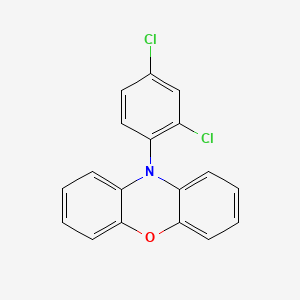![molecular formula C11H12O5 B15336959 Ethyl 7-Methoxybenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B15336959.png)
Ethyl 7-Methoxybenzo[d][1,3]dioxole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 7-Methoxybenzo[d][1,3]dioxole-5-carboxylate is an organic compound that belongs to the class of benzo[d][1,3]dioxoles. This compound is characterized by the presence of a methoxy group and an ethyl ester group attached to the benzo[d][1,3]dioxole ring. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-Methoxybenzo[d][1,3]dioxole-5-carboxylate typically involves the following steps:
Esterification: The starting material, 3,4,5-trihydroxybenzoic acid, is esterified with ethanol in the presence of a strong acid catalyst such as sulfuric acid to form ethyl 3,4,5-trihydroxybenzoate.
Methylation: The ethyl 3,4,5-trihydroxybenzoate is then methylated using dimethyl sulfate to produce ethyl 3-methoxy-4,5-dihydroxybenzoate.
Cyclization: The methylated product undergoes cyclization with methylene iodide under basic conditions to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-Methoxybenzo[d][1,3]dioxole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Ethyl 7-methoxybenzo[d][1,3]dioxole-5-carboxylic acid.
Reduction: Ethyl 7-methoxybenzo[d][1,3]dioxole-5-methanol.
Substitution: Various substituted benzo[d][1,3]dioxole derivatives depending on the reagent used.
Scientific Research Applications
Ethyl 7-Methoxybenzo[d][1,3]dioxole-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 7-Methoxybenzo[d][1,3]dioxole-5-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The methoxy and ester groups play a crucial role in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
- Methyl 7-Methoxybenzo[d][1,3]dioxole-5-carboxylate
- Propyl 7-Methoxybenzo[d][1,3]dioxole-5-carboxylate
- Benzyl 7-Methoxybenzo[d][1,3]dioxole-5-carboxylate
Uniqueness
This compound is unique due to its specific ester group, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable intermediate in various synthetic pathways and enhances its applicability in different fields .
Properties
Molecular Formula |
C11H12O5 |
|---|---|
Molecular Weight |
224.21 g/mol |
IUPAC Name |
ethyl 7-methoxy-1,3-benzodioxole-5-carboxylate |
InChI |
InChI=1S/C11H12O5/c1-3-14-11(12)7-4-8(13-2)10-9(5-7)15-6-16-10/h4-5H,3,6H2,1-2H3 |
InChI Key |
NSRGMLHGNYHURF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C(=C1)OC)OCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


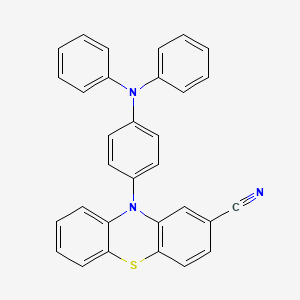


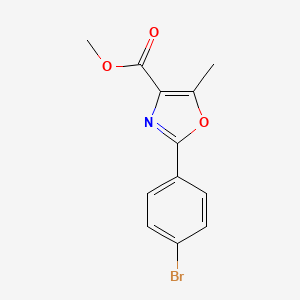
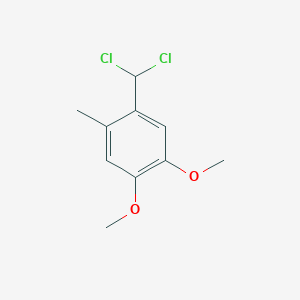
![Ethyl 3-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]-1,2,4-oxadiazole-5-carboxylate](/img/structure/B15336916.png)
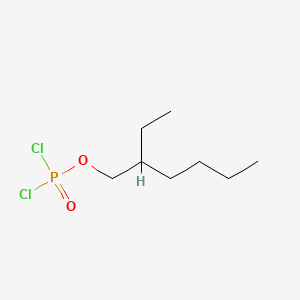
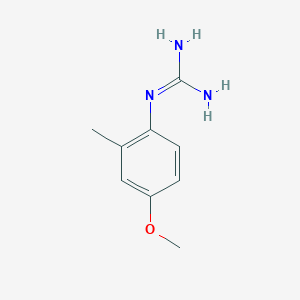

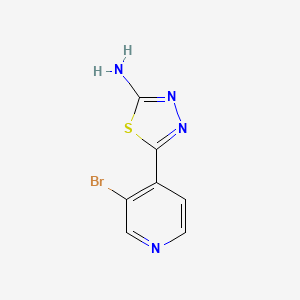
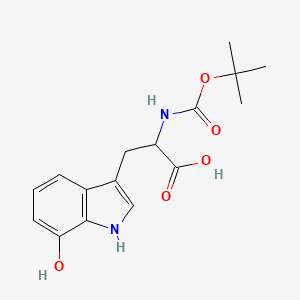
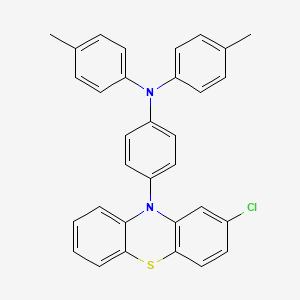
![2-[1-(4-Bromophenyl)-4-piperidyl]ethanol](/img/structure/B15336949.png)
